Polymyxin B1 Isoleucine (sulfate) is a cyclic cationic polypeptide antibiotic derived from Bacillus polymyxa. It is a modified form of Polymyxin B1, where isoleucine replaces leucine in the cyclic peptide structure. This modification enhances its antibacterial properties, making it particularly effective against multidrug-resistant Gram-negative bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii .
Polymyxin B1 Isoleucine (sulfate) belongs to the class of antibiotics known as polymyxins, characterized by their cationic nature and cyclic structure. These compounds are classified as lipopeptides due to their fatty acyl chain that contributes to their membrane-disrupting activity against bacterial cells .
The synthesis of Polymyxin B1 Isoleucine (sulfate) involves several peptide coupling reactions. The key steps include:
In industrial production, fermentation processes are optimized to maximize yield. The extraction and purification involve techniques such as ion-exchange chromatography and crystallization to isolate Polymyxin B1 Isoleucine from other analogs produced during fermentation .
The molecular structure of Polymyxin B1 Isoleucine (sulfate) features a cyclic arrangement of amino acids with a fatty acyl chain attached to its N-terminal end. The presence of non-proteogenic amino acids, such as d-amino acids, contributes to its unique properties compared to typical peptides .
The molecular formula for Polymyxin B1 Isoleucine (sulfate) is C_59H_100N_16O_16S, with a molecular weight of approximately 1200 Da. The compound exhibits a complex three-dimensional structure that facilitates its interaction with bacterial membranes .
Polymyxin B1 Isoleucine (sulfate) can undergo several chemical reactions, including:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are typically mild to maintain the integrity of the peptide structure .
Polymyxin B1 Isoleucine (sulfate) exerts its antibacterial effects primarily through:
This mechanism ultimately results in bacterial cell death due to compromised membrane integrity.
Relevant analyses indicate that maintaining appropriate storage conditions is crucial for preserving its efficacy.
Polymyxin B1 Isoleucine (sulfate) has several significant applications:
Polymyxin B1 isoleucine, like other polymyxins, is biosynthesized by Gram-positive soil bacterium Paenibacillus polymyxa via a complex nonribosomal peptide synthetase (NRPS) pathway. This ribosome-independent system employs mega-enzymes organized into multi-modular assembly lines, where each module is responsible for incorporating and modifying a specific amino acid into the growing peptide chain [2] [3] [7]. The NRPS gene cluster for polymyxin biosynthesis is substantial, typically spanning ~40–45 kilobases and encoding three core synthetase genes (pmxA, pmxB, pmxC) alongside auxiliary genes for tailoring and transport [2] [8].
Each NRPS module minimally contains three core domains:
Crucially, specialized domains are integrated for the incorporation of non-proteinogenic amino acids and cyclization. Polymyxin B1 isoleucine biosynthesis requires the specific activation and incorporation of six molecules of the diamine L-2,4-diaminobutyric acid (L-Dab). Recent research has pinpointed key residues within the A domains responsible for L-Dab recognition. Specifically, in Paenibacillus polymyxa strains (including PKB1 and NBRC3020), conserved residues Glu281, Asp344, and Asp238 (numbering based on specific module analysis) within the A domain substrate-binding pocket are essential for recognizing the side-chain amino group and main chain of L-Dab [4].
The final module typically contains a Thioesterase (TE) Domain, which releases the linear decapeptide from the synthetase and simultaneously catalyzes the head-to-tail cyclization between the N-terminal fatty acyl chain's carbonyl carbon and the amino group of the residue at position 4 (typically L-Dab4), forming the characteristic heptapeptide ring structure [7] [6]. Concomitant with this, the fatty acid moiety (typically (+)-6-methyloctanoic acid for Polymyxin B1 variants) is activated and attached to the N-terminus of the linear peptide chain by a dedicated initiation module or a specialized condensation domain acting on the fatty acid [5] [7].
Table 1: Core Domains in NRPS Modules for Polymyxin B Biosynthesis
| Domain | Function | Critical Features in Polymyxin Synthesis |
|---|---|---|
| Adenylation (A) | Selects and activates amino acid substrate using ATP | Specific A domains recognize L-Dab, D-Phe/D-Leu, L-Thr/L-Leu/L-Ile; Key residues (e.g., Glu281, Asp344, Asp238 in L-Dab A domains) identified [4]. |
| Thiolation (T)/PCP | Binds activated amino acid/peptide via phosphopantetheinyl arm | Carrier for intermediates during chain elongation. |
| Condensation (C) | Forms peptide bond between upstream and current amino acid/peptide | Orchestrates sequential peptide chain growth. |
| Epimerization (E) | (If present) Converts L-amino acid to D-amino acid | Essential for generating D-Phe6/D-Leu6 or D-Leu6 in colistin. |
| Thioesterase (TE) | (Terminal Module) Releases peptide; Catalyzes macrocyclization and hydrolysis | Forms cyclic heptapeptide ring via ester bond between N-terminal fatty acid carbonyl and Dab4 amino group [7]. |
Polymyxin B, as a clinically used antibiotic, is a mixture of closely related compounds primarily differing at two structural loci: the fatty acyl chain at the N-terminus and the amino acid residue at position 3 within the cyclic heptapeptide ring. The primary components are Polymyxin B1 and Polymyxin B2, constituting approximately 75% and 15% of commercial preparations, respectively [7]. These differ solely in their N-terminal fatty acid: Polymyxin B1 carries (+)-6-methyloctanoic acid, while Polymyxin B2 carries (+)-6-methylheptanoic acid [7] [1]. Minor components Polymyxin B3 and B4 typically feature octanoic and heptanoic acids without the methyl branch.
The defining structural characteristic of "Polymyxin B1 Isoleucine" is the substitution of the L-Leucine residue typically found at position 3 of the cyclic heptapeptide ring in standard Polymyxin B1 with L-Isoleucine. This substitution represents a positional isomerism within the polymyxin B family, specifically at residue 3 [1]. Position 3 is part of the cyclic ring structure (residues 1-7), which is highly conserved except for specific variations like this isoleucine substitution or the stereochemistry of Dab3 observed in some strains.
This substitution (Leu3 → Ile3) arises from the inherent substrate flexibility of the Adenylation (A) domain within the NRPS module responsible for activating and incorporating the amino acid at position 3. While the A domain in the standard Polymyxin B1 synthetase primarily activates L-Leucine, subtle variations in the substrate-binding pocket or the specific strain's genetic background allow for the occasional activation and incorporation of the structurally similar hydrophobic amino acid L-Isoleucine [7] [1]. This results in the biosynthesis of a variant molecule within the polymyxin complex.
Notably, this Leu3/Ile3 isomerism is distinct from:
Research indicates that Polymyxin B1 Isoleucine (with L-Ile at position 3) retains significant antibacterial activity against key Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae isolates, comparable to other major polymyxin B components [1]. This suggests that the hydrophobic side chain at position 3, whether leucine or isoleucine, fulfills a similar structural role within the amphipathic polymyxin molecule, contributing to membrane insertion without drastically altering the overall mechanism of action.
Table 2: Key Structural Variations Defining Polymyxin B Components and Variants
| Polymyxin Component/Variant | Fatty Acyl Chain (N-terminus) | Position 3 (Cyclic Ring) | Position 6 (Cyclic Ring) | Position 7 (Cyclic Ring) | Source/Comments |
|---|---|---|---|---|---|
| Polymyxin B1 (major) | (+)-6-methyloctanoic acid | L-Leucine | D-Phenylalanine | L-Leucine | Main component (~75%) [7]. |
| Polymyxin B2 (major) | (+)-6-methylheptanoic acid | L-Leucine | D-Phenylalanine | L-Leucine | Second major component (~15%) [7]. |
| Polymyxin B1 Isoleucine | (+)-6-methyloctanoic acid | L-Isoleucine | D-Phenylalanine | L-Leucine | Positional isomer at residue 3; active vs. key pathogens [1]. |
| Polymyxin P1 | (+)-6-methyloctanoic acid / 6-methylheptanoic acid | L-Dab | D-Phenylalanine | L-Threonine | Produced by P. polymyxa M-1; Phe6/Thr7 instead of Phe6/Leu7 of B1 [8]. |
| Polymyxin B1-v (PK-B1) | (+)-6-methyloctanoic acid | D-Dab | D-Phenylalanine | L-Leucine | Stereoisomer at Dab3; produced by P. polymyxa PKB1 [2] [3]. |
The sulfate moiety in "Polymyxin B1 Isoleucine (sulfate)" is not a naturally occurring post-translational modification (PTM) biosynthesized by the Paenibacillus polymyxa NRPS machinery. Instead, sulfation is a chemical modification introduced during the final stages of pharmaceutical processing of the naturally produced polymyxin complex to form a stable, water-soluble salt suitable for clinical administration [1] [9].
The naturally produced polymyxin antibiotics by P. polymyxa, including variants like Polymyxin B1 Isoleucine, are cationic peptides. This high positive charge (penta-cationic at physiological pH) arises primarily from the protonation of the five free amino groups present on the six L-Dab residues within the molecule (one Dab residue participates in the macrocycle formation). In their native, purified free base form, polymyxins have limited solubility in water.
To enhance solubility and stability for parenteral use, the purified polymyxin base (often a mixture of components like B1, B2, B1-Isoleucine, etc.) undergoes a salt formation reaction with sulfuric acid (H₂SO₄). This reaction involves the protonation of the sulfate ion (SO₄²⁻) by the basic amino groups of the polymyxin molecule. Specifically:
Polymyxin-Base (free base, cationic) + H₂SO₄ → Polymyxin-Sulfate (salt, highly soluble) The term "sulfate" in "Polymyxin B1 Isoleucine (sulfate)" thus refers strictly to this pharmaceutical counterion, not to a biosynthetic sulfation PTM like tyrosine O-sulfation or glycosaminoglycan sulfation found in eukaryotic proteins. There is no evidence within the available scientific literature on polymyxin biosynthesis for enzymatic sulfation as a natural PTM step in Paenibacillus polymyxa. The sulfate group is ionically bound to the protonated amino groups of the peptide and does not form a covalent sulfate ester (C-O-SO₃⁻) or sulfamide (N-SO₃⁻) linkage. This ionic modification is crucial for the drug's physicochemical properties (solubility, crystallinity) but does not inherently alter the core structure's mechanism of antibacterial action, which relies on interaction with bacterial lipopolysaccharide (LPS) via its cationic cyclic peptide and hydrophobic domains [5] [9]. The sulfate salt form dissociates readily in solution, releasing the active cationic polymyxin molecule.
Key Points on Sulfation:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: